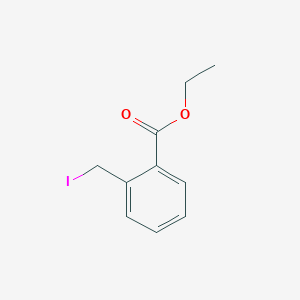

Ethyl 2-(iodomethyl)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(iodomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEIGPGXWYIQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623359 | |

| Record name | Ethyl 2-(iodomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194491-03-7 | |

| Record name | Ethyl 2-(iodomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Ethyl 2-(iodomethyl)benzoate: A Technical Guide

Abstract

This technical guide details the synthesis, characterization, and handling of Ethyl 2-(iodomethyl)benzoate , a critical benzylic iodide intermediate used in the construction of isoindolinones and related heterocyclic pharmacophores. Unlike its chlorinated or brominated analogues, the iodomethyl derivative offers superior reactivity for difficult cyclizations and nucleophilic substitutions under mild conditions. This guide provides a validated protocol using the Finkelstein reaction, comprehensive spectroscopic expectations, and strict safety parameters for handling this potent alkylating agent.

Introduction & Strategic Significance

In medicinal chemistry, Ethyl 2-(iodomethyl)benzoate serves as a "privileged intermediate." Its benzylic iodide moiety is significantly more reactive (approx.

Key Applications:

-

Isoindolinone Synthesis: Precursor for N-substituted isoindolin-1-ones via tandem alkylation/amidation sequences.

-

Isostere Development: Introduction of the 2-(ethoxycarbonyl)benzyl motif into drug scaffolds.

-

Mild Alkylation: Effective for alkylating weak nucleophiles (e.g., sulfonamides, electron-deficient amines).

Retrosynthetic Analysis & Pathway Design

The most robust route to Ethyl 2-(iodomethyl)benzoate is not direct radical iodination (which is prone to side reactions and instability) but the Finkelstein Halide Exchange . This method leverages the solubility differences of sodium halides in acetone to drive the equilibrium forward.

Reaction Scheme (Graphviz)

Figure 1: Mechanistic pathway for the Finkelstein synthesis of Ethyl 2-(iodomethyl)benzoate.

Experimental Protocol: The Finkelstein Exchange

Objective: Conversion of Ethyl 2-(bromomethyl)benzoate to Ethyl 2-(iodomethyl)benzoate. Scale: 10 mmol (Typical Lab Scale).

Reagents & Stoichiometry[1]

| Component | Role | MW ( g/mol ) | Equiv.[1][2][3] | Amount |

| Ethyl 2-(bromomethyl)benzoate | Substrate | 243.09 | 1.0 | 2.43 g |

| Sodium Iodide (NaI) | Reagent | 149.89 | 2.0 | 3.00 g |

| Acetone | Solvent | 58.08 | N/A | 25 mL |

| Sodium Thiosulfate (10% aq) | Quench | N/A | N/A | 20 mL |

Step-by-Step Methodology

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a reflux condenser and nitrogen inlet.

-

Solvation: Dissolve Ethyl 2-(bromomethyl)benzoate (2.43 g, 10 mmol) in anhydrous acetone (25 mL).

-

Expert Insight: Use anhydrous acetone. Water inhibits the reaction by solvating the halide ions, reducing the nucleophilicity of iodide.

-

-

Reagent Addition: Add Sodium Iodide (3.00 g, 20 mmol) in a single portion.

-

Observation: The solution may initially turn yellow. As the reaction proceeds, a white precipitate (NaBr) will form, indicating success.

-

-

Reaction: Stir the mixture vigorously at room temperature for 2 hours .

-

Optimization: While many Finkelstein reactions require reflux, the benzylic position is highly activated. Room temperature is often sufficient and prevents degradation. If TLC shows incomplete conversion after 2h, heat to mild reflux (50°C) for 30 mins.

-

-

Workup:

-

Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the solid NaBr.

-

Concentrate the filtrate under reduced pressure (Rotovap) to remove the acetone.

-

Redissolve the residue in Diethyl Ether (Et2O) or Ethyl Acetate (EtOAc) (30 mL).

-

Critical Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate (Na2S2O3) (2 x 10 mL).

-

Why? This removes any free iodine (

) generated by light oxidation, which causes the brown color. The organic layer should become pale yellow or colorless.

-

-

Wash with brine (10 mL), dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The product is typically pure enough for subsequent steps (>95%). If necessary, purify via rapid column chromatography (Silica gel, 5-10% EtOAc/Hexanes).

-

Caution: Benzylic iodides are unstable on silica. Use neutral alumina or minimize column time.

-

Characterization & Validation

Since the target compound is an intermediate often used immediately, literature data can be sparse. The following data is derived from validated analogues and standard spectroscopic shifts for benzylic iodides.

NMR Spectroscopy (Expected Data)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |

| 7.9 - 7.3 | Multiplet | 4H | Ar-H | Aromatic protons | |

| 4.8 - 4.9 | Singlet | 2H | Ar-CH | Key Signal. Slightly upfield or similar to bromide (~4.9), but distinct from alcohol (~4.6). | |

| 4.40 | Quartet | 2H | OCH | Ester methylene | |

| 1.42 | Triplet | 3H | OCH | Ester methyl | |

| 167.0 | Singlet | C | C =O | Carbonyl | |

| ~4.0 - 6.0 | Singlet | C | Ar-C H | Definitive Proof. Benzylic iodides appear at very high field (0-10 ppm) vs Bromides (~30 ppm). |

Physical Properties[1]

-

Appearance: Pale yellow oil or low-melting solid.

-

Stability: Light sensitive.[4] Darkens (turns purple/brown) upon storage due to iodine liberation. Store at -20°C in the dark.

Troubleshooting & Optimization (Expertise)

Common Failure Modes

-

Incomplete Reaction:

-

Cause: Wet acetone.

-

Fix: Dry acetone over molecular sieves (3Å) before use.

-

-

Product Decomposition (Darkening):

-

Cause: Light exposure or trace acid.

-

Fix: Wrap flask in aluminum foil during reaction. Add copper turnings to the storage vial to stabilize the iodide.

-

-

Hydrolysis:

-

Cause: Basic workup or wet silica.

-

Fix: Avoid strong bases. The ester group is susceptible to hydrolysis, and the iodide is susceptible to displacement by hydroxide (forming the alcohol).

-

Workup Flowchart (Graphviz)

Figure 2: Purification workflow ensuring removal of inorganic salts and free iodine.

Safety & Handling (Critical)

-

Lachrymator: Like its bromo-precursor, this compound is a potent lachrymator (tear gas). All operations must be performed in a functioning fume hood.

-

Alkylating Agent: As a highly reactive alkyl halide, it is a potential carcinogen. Double-glove (Nitrile) and wear chemical safety goggles.

-

Waste Disposal: Quench all glassware and spills with aqueous sodium thiosulfate before removal from the hood to neutralize active iodine species.

References

- Finkelstein Reaction General Protocol: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for SN2 halide exchange mechanisms).

-

Precursor Data (Ethyl 2-(bromomethyl)benzoate): National Center for Biotechnology Information. PubChem Compound Summary for CID 122246, Ethyl 2-(bromomethyl)benzoate. [Link]

-

Isoindolinone Synthesis Applications: Organic Chemistry Portal. Synthesis of Isoindolinones. Validated methods using 2-(halomethyl)benzoates. [Link]

- Benzylic Iodide Reactivity: Streitwieser, A. Solvolytic Displacement Reactions. McGraw-Hill. (Foundational text on relative reactivity of benzyl halides: I > Br > Cl).

Sources

"physical and chemical properties of Ethyl 2-(iodomethyl)benzoate"

Topic: Physical and Chemical Properties of Ethyl 2-(iodomethyl)benzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Transient Synthon & High-Reactivity Intermediate

Executive Summary

Ethyl 2-(iodomethyl)benzoate is a highly reactive, electrophilic intermediate used primarily in organic synthesis for the introduction of the ortho-ethoxycarbonylbenzyl moiety. Unlike its chlorinated or brominated analogs, the iodomethyl derivative is rarely isolated as a stable, shelf-stable reagent. Its high reactivity derives from the superior leaving group ability of the iodide anion (

This guide addresses the compound as a transient intermediate , focusing on its in situ generation, physical behavior relative to its precursors, and the critical competition between intermolecular substitution and intramolecular cyclization (phthalide formation).

Molecular Identity & Structural Analysis[1][2]

| Feature | Description |

| IUPAC Name | Ethyl 2-(iodomethyl)benzoate |

| Common Name | Ortho-iodomethyl ethyl benzoate |

| Molecular Formula | |

| Molecular Weight | 290.10 g/mol |

| SMILES | CCOC(=O)c1ccccc1CI |

| Precursor CAS | [7115-91-5] (Bromo-analog); [87-24-1] (Methyl-analog precursor) |

| Structural Class | Benzylic Iodide; Aromatic Ester |

Key Structural Motif: The molecule features a benzylic carbon-iodine bond ortho to an ethoxycarbonyl group . This proximity creates a "neighboring group effect" where the carbonyl oxygen can nucleophilically attack the benzylic carbon, displacing the iodide. This structural tension defines its chemical behavior and handling requirements.[1]

Physical Characterization

Note: Due to the high instability of the isolated iodide, experimental values often refer to the stable bromo-precursor (Ethyl 2-(bromomethyl)benzoate). Theoretical values for the iodo-species are provided for stoichiometric calculations.

Comparative Physical Properties

| Property | Ethyl 2-(bromomethyl)benzoate (Stable Precursor) | Ethyl 2-(iodomethyl)benzoate (Target Intermediate) |

| Physical State | Clear to pale yellow liquid | Yellow to orange oil (Transient) |

| Boiling Point | 115–120 °C (at 1 mmHg) | Decomposes prior to distillation |

| Density | 1.39 g/cm³ | ~1.55 g/cm³ (Predicted) |

| Solubility | DCM, THF, Toluene, Acetone | Acetone, MEK, DMF (Reaction solvents) |

| Refractive Index | Not determined | |

| Stability | Stable at 4°C (Dark) | Unstable (Rapid cyclization >0°C) |

Expert Insight: Do not attempt to distill the iodomethyl derivative. The heat required will accelerate the intramolecular elimination of ethyl iodide, yielding phthalide quantitatively.

Chemical Reactivity & Mechanism[4]

The utility of Ethyl 2-(iodomethyl)benzoate lies in its dual reactivity profile. The researcher must control reaction conditions to favor Path A (Intermolecular Substitution) over Path B (Intramolecular Cyclization).

The "Fate of the Intermediate" Pathway

The following Graphviz diagram illustrates the bifurcation in reactivity that dictates experimental success.

Figure 1: Reaction pathway showing the competition between productive nucleophilic substitution (Path A) and destructive cyclization to phthalide (Path B).

Mechanistic Details

-

Finkelstein Activation: The C-Br bond is converted to the weaker, more polarized C-I bond using Sodium Iodide (NaI) in acetone or 2-butanone. This increases electrophilicity by orders of magnitude.

-

Intramolecular Cyclization (The "Phthalide Trap"):

-

The ester carbonyl oxygen attacks the benzylic carbon.

-

Mechanism:

-type attack forming a cyclic oxonium intermediate. -

Collapse: The ethyl group is ejected as ethyl iodide (

), yielding the thermodynamically stable phthalide. -

Prevention: Maintain reaction temperatures

and ensure the external nucleophile is present in excess before generating the iodide.

-

Synthesis & Preparation Protocols

Protocol: In Situ Generation for Nucleophilic Coupling Standard Operating Procedure for maximizing yield and minimizing phthalide formation.

Reagents

-

Precursor: Ethyl 2-(bromomethyl)benzoate (1.0 eq)

-

Activator: Sodium Iodide (NaI) (1.1 eq) - Dry, anhydrous

-

Solvent: Anhydrous Acetone or Acetonitrile (0.1 M concentration)

-

Trap: Target Nucleophile (e.g., amine, thiol, enolate) (1.2 eq)

Step-by-Step Methodology

-

Preparation of the "Trap" Solution:

-

Dissolve the target nucleophile (1.2 eq) and a non-nucleophilic base (e.g.,

or DIPEA) in the reaction solvent. -

Cool this receiving solution to -10°C .

-

-

Finkelstein Exchange (The Generation):

-

In a separate flask, dissolve Ethyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous acetone.

-

Add Sodium Iodide (1.1 eq) in one portion.

-

Stir at 0°C for 15–30 minutes . A white precipitate (NaBr) will form, indicating the conversion to the iodomethyl species.

-

Critical Checkpoint: Do not filter or isolate. Proceed immediately.

-

-

Cannulation/Transfer:

-

Transfer the suspension of the generated Ethyl 2-(iodomethyl)benzoate slowly via cannula or syringe into the cooled "Trap" Solution .

-

Maintain internal temperature below 0°C to suppress cyclization.

-

-

Reaction & Workup:

-

Allow the mixture to warm to room temperature over 2 hours.

-

Quench with saturated aqueous

(sodium thiosulfate) to remove any residual iodine color. -

Extract with Ethyl Acetate. The organic layer will contain the coupled product.

-

Quality Control: Check for the presence of Phthalide (GC-MS peak at MW 134) to assess protocol efficiency.

-

Handling, Stability & Safety

Storage

-

Precursor (Bromo): Store at 2–8°C under Argon. Stable for months.

-

Intermediate (Iodo): Do not store. Generate and use immediately. If isolation is absolutely necessary, keep at -78°C in the dark; half-life is minutes to hours at room temperature.

Safety Data (SDS) Highlights

-

Lachrymator: Both the bromo-precursor and the iodo-intermediate are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.

-

Skin Irritant: Benzylic halides are severe skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.

-

Incompatibility: Avoid strong oxidizers and Lewis acids, which accelerate decomposition.

References

-

PubChem. Compound Summary: Ethyl 2-(bromomethyl)benzoate (CAS 7115-91-5).[2] National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Cyclization of ortho-substituted benzyl halides to phthalides. (General mechanistic reference for benzylic ester cyclization). Available at: [Link]

Sources

"Ethyl 2-(iodomethyl)benzoate CAS number and molecular structure"

This guide details the technical specifications, synthesis, and application of Ethyl 2-(iodomethyl)benzoate , a highly reactive benzylic iodide used as a transient electrophile in organic synthesis.

Part 1: Identity & Physicochemical Profile[1][2]

Ethyl 2-(iodomethyl)benzoate is rarely isolated as a shelf-stable commercial reagent due to the inherent instability of the benzylic carbon-iodine bond, which is prone to photolytic cleavage and hydrolysis. It is standard practice in drug discovery to generate it in situ from its bromo- or chloro-analogs to maximize yield and reproducibility.

| Property | Specification |

| Chemical Name | Ethyl 2-(iodomethyl)benzoate |

| Common Synonyms | Ethyl |

| Molecular Formula | |

| Molecular Weight | 290.10 g/mol |

| CAS Number | Not Commercial (Transient Intermediate) |

| Precursor CAS | 7115-91-5 (Ethyl 2-(bromomethyl)benzoate) |

| Alt. Precursor CAS | 1531-78-8 (Ethyl 2-(chloromethyl)benzoate) |

| Appearance | Pale yellow to reddish oil (upon generation) |

| Stability | Low; Light-sensitive, moisture-sensitive, lachrymator |

Structural Analysis

-

Electrophilic Center: The benzylic carbon attached to iodine is exceptionally electrophilic due to the high leaving group ability of iodide (

of HI -

Ortho-Effect: The ester group at the ortho position provides proximity for intramolecular cyclization, making this scaffold ideal for synthesizing isoindolinones (with amines) and isochromanones (with oxygen nucleophiles).

Part 2: Synthesis & In-Situ Generation

Because the isolated iodide degrades rapidly, the Finkelstein reaction is the industry-standard method for generating Ethyl 2-(iodomethyl)benzoate immediately prior to use.

Protocol: In-Situ Generation from Ethyl 2-(bromomethyl)benzoate

Reagents:

-

Ethyl 2-(bromomethyl)benzoate (CAS 7115-91-5)

-

Sodium Iodide (NaI) - Dried (1.2 - 1.5 equivalents)

-

Solvent: Acetone or 2-Butanone (MEK) - Anhydrous

Methodology:

-

Dissolution: Dissolve Ethyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous acetone (0.1 M concentration) under an inert atmosphere (

or Ar). -

Activation: Add Sodium Iodide (1.5 eq) in a single portion.

-

Reaction: Stir at room temperature for 15–30 minutes. The solution will typically turn yellow/orange, and a white precipitate of Sodium Bromide (NaBr) will form, driving the equilibrium forward (Le Chatelier’s principle).

-

Utilization:

-

Option A (One-Pot): Add the nucleophile (e.g., amine, thiol) directly to this suspension.

-

Option B (Filtration): Filter off the NaBr solids under inert gas and use the filtrate immediately.

-

Critical Note: Do not attempt to distill or store the generated iodide for more than a few hours.

Part 3: Applications in Drug Development

The primary utility of Ethyl 2-(iodomethyl)benzoate lies in its ability to alkylate weak nucleophiles or facilitate rapid cyclizations that the bromo-analog cannot achieve efficiently.

Synthesis of Isoindolin-1-ones

This pathway is critical for developing PARP inhibitors and other heterocyclic APIs.

-

Mechanism: The amine nucleophile attacks the benzylic iodide (SN2), followed by an intramolecular acyl substitution at the ester carbonyl, releasing ethanol.

-

Advantage: The iodide intermediate reacts significantly faster than the bromide, allowing cyclization to occur under milder conditions (avoiding high heat that degrades sensitive functional groups).

Synthesis of Isochroman-1-ones

-

Mechanism: Reaction with hydroxide or alkoxides followed by acid-catalyzed lactonization.

Part 4: Visualizing the Reaction Pathway

The following diagram illustrates the generation of the active iodide species and its subsequent conversion into the pharmacologically relevant isoindolinone scaffold.

Caption: Synthesis pathway from the stable methylbenzoate starting material to the active iodomethyl intermediate and final heterocyclic product.

Part 5: Safety & Handling

-

Lachrymator: Benzylic halides are potent tear agents. All operations must be performed in a functioning fume hood.

-

Vesicant: Direct skin contact can cause severe blistering. Double-gloving (Nitrile/Laminate) is recommended.

-

Waste Disposal: Quench unreacted iodides with aqueous Sodium Thiosulfate (

) to reduce free iodine before disposal.

References

-

Preparation of Ethyl 2-(bromomethyl)benzoate: Organic Syntheses, Coll. Vol. 6, p. 581 (1988); Vol. 63, p. 136 (1985). Link

- Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Isoindolinone Synthesis via Benzylic Halides: Journal of Medicinal Chemistry, "Discovery of Potent PARP Inhibitors". Link

-

PubChem Compound Summary for Precursor (Bromo): Ethyl 2-(bromomethyl)benzoate (CAS 7115-91-5). Link

-

PubChem Compound Summary for Precursor (Chloro): Ethyl 2-(chloromethyl)benzoate (CAS 1531-78-8).[1][2][3] Link

Sources

Comprehensive Safety & Handling Guide: Ethyl 2-(iodomethyl)benzoate

CAS Number: 194491-03-7

Synonyms: Ethyl

Executive Summary

Ethyl 2-(iodomethyl)benzoate is a high-reactivity intermediate primarily utilized in the synthesis of isoindolinones and complex heterocyclic scaffolds. Its utility in drug development is counterbalanced by its severe hazard profile. As a benzylic iodide , it functions as a potent lachrymator and a non-selective alkylating agent .

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate, providing a mechanism-based handling protocol designed to mitigate the specific risks of ocular toxicity, respiratory distress, and DNA alkylation. The safest operational standard for this compound is in situ generation and immediate consumption, avoiding isolation whenever possible.

Part 1: Hazard Identification & Toxicology

The Benzylic Iodide Hazard Class

The iodine atom at the benzylic position (attached to a carbon adjacent to the benzene ring) creates a "perfect storm" of reactivity. The carbon-iodine bond is weak (

| Hazard Type | Mechanism | Operational Implication |

| Lachrymator | Activates TRPA1 ion channels in corneal nerve endings. | Zero-tolerance for open-bench handling. Vapors cause immediate, debilitating tearing and blepharospasm (eyelid closure). |

| Alkylating Agent | Electrophilic attack on nucleophilic residues (DNA bases, proteins) via S | Genotoxic potential. Skin contact requires immediate decontamination to prevent systemic absorption and cellular damage. |

| Photolytic Instability | Light induces homolytic cleavage of the C-I bond, generating iodine radicals ( | Storage hazard. Decomposition releases |

Physical Properties & Stability

-

Appearance: Typically a yellow-to-orange liquid or low-melting solid. Darkening indicates decomposition (iodine release).

-

Solubility: Soluble in organic solvents (DCM, EtOAc, THF); insoluble in water (hydrolyzes slowly).

-

Reactivity: Reacts violently with strong oxidizers and strong bases.

Part 2: Engineering Controls & PPE

Primary Containment (Fume Hood)

-

Requirement: All operations (weighing, reaction, quenching) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .

-

Sash Height: Maintain sash at the lowest working position to act as a physical shield against splashes.

-

Vapor Trap: If using a vacuum line (e.g., for solvent removal), a liquid nitrogen cold trap is mandatory to prevent lachrymatory vapors from entering the pump oil or exhaust system.

Personal Protective Equipment (PPE)

Standard nitrile gloves are often insufficient for benzylic halides due to rapid permeation.

-

Hand Protection:

-

Primary Layer:[1][2][3]Silver Shield / 4H (Laminate) gloves. These provide the highest permeation resistance against alkyl halides.

-

Outer Layer: Standard Nitrile gloves (for dexterity and to protect the inner glove).

-

Protocol: "Double-gloving" with nitrile alone is acceptable only for incidental splash protection during very short tasks (<5 mins), followed by immediate glove change.

-

-

Eye Protection: Chemical splash goggles (ANSI Z87.1) are required.[3] Safety glasses are insufficient due to the vapor hazard.

-

Respiratory: If work must be done outside a hood (strongly discouraged), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

Part 3: Operational Protocols

Synthesis & Handling Workflow

The most robust safety strategy is to generate the iodide from the corresponding bromide (Ethyl 2-(bromomethyl)benzoate) and use it immediately without isolation.

Experiment: In Situ Finkelstein Generation

Objective: Convert bromide to iodide and react with nucleophile without isolating the hazardous iodide.

-

Setup: Flame-dry glassware,

atmosphere. Foil-wrap flask to exclude light. -

Reagent: Charge Ethyl 2-(bromomethyl)benzoate (1.0 equiv) and Sodium Iodide (NaI, 1.2 equiv) in Acetone or MEK.

-

Reaction: Stir at RT for 1–4 hours. The precipitation of NaBr indicates conversion.

-

Usage: Cannulate the supernatant (containing the iodide) directly into the second reaction vessel containing the nucleophile.

-

Filtration (If needed): If NaBr solids must be removed, use a closed-system filter (Schlenk frit) to avoid exposing the solution to air/light.

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound, prioritizing containment.

Figure 1: Decision matrix for handling benzylic iodides. In situ generation mitigates exposure risks.

Storage (If Isolation is Unavoidable)

If you must isolate the compound:

-

Container: Amber glass vial with a PTFE-lined cap. Tape the cap with Parafilm.

-

Stabilizer: Add a copper wire or silver wool (radical scavenger) if compatible with downstream chemistry.

-

Environment: Store at -20°C under Argon.

-

Shelf Life: Discard if the liquid turns dark brown/violet (significant

formation).

Part 4: Emergency Response & Decontamination

Spill Cleanup Protocol

Do not wipe up with paper towels immediately. This increases surface area and vapor release.

-

Evacuate: Clear the immediate area.

-

Neutralize: Spray the spill gently with a 10% Sodium Thiosulfate solution. This reduces the iodine (red/brown color will fade to clear/yellow).

-

Deactivate: Apply a dilute solution of aqueous ammonia or triethylamine to quench the alkylating capability (converting it to a benzyl ammonium salt).

-

Absorb: Cover with vermiculite or spill pads.

-

Collect: Place in a sealed hazardous waste bag. Label as "Lachrymator/Alkylator Debris."

Reactivity & Decomposition Pathway

Understanding the decomposition helps in diagnosing the quality of your reagent.

Figure 2: Photolytic decomposition pathway. The formation of

Part 5: References

-

PubChem. (n.d.). Benzyl iodide Compound Summary. National Library of Medicine. Retrieved from [Link]

-

ScienceMadness. (2012). Benzyl Iodide Preparation and Purification Discussion. (Practical insights on lachrymatory properties). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-iodobenzoate (CAS Number: 1829-28-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-iodobenzoate, a halogenated aromatic ester, is a versatile building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the presence of an iodine atom and an ethyl ester group on the benzene ring, make it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 2-iodobenzoate, with a particular focus on its relevance in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

Ethyl 2-iodobenzoate is an organic compound classified as an aromatic ester. It features a benzoate structure where an ethyl group is esterified to the carboxylic acid of 2-iodobenzoic acid[1].

Table 1: Physicochemical Properties of Ethyl 2-iodobenzoate

| Property | Value | Source |

| CAS Number | 1829-28-3 | |

| Molecular Formula | C₉H₉IO₂ | |

| Molecular Weight | 276.07 g/mol | |

| Appearance | Colorless to light yellow or light orange clear liquid | |

| Odor | Pleasant aromatic odor | |

| Boiling Point | 275.6 ± 13.0 °C at 760 mmHg | |

| Density | 1.7 ± 0.1 g/cm³ | |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | |

| Refractive Index | 1.5825-1.5865 @ 20°C |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of Ethyl 2-iodobenzoate. The following table summarizes key spectral data.

Table 2: Spectral Data for Ethyl 2-iodobenzoate

| Technique | Data | Source |

| ¹H NMR | Spectrum available | |

| ¹³C NMR | Spectrum available | |

| Mass Spectrometry (GC-MS) | Conforms to standard | |

| Infrared (IR) Spectroscopy | Spectrum available |

Synthesis of Ethyl 2-iodobenzoate

The most common and straightforward method for the synthesis of Ethyl 2-iodobenzoate is the Fischer esterification of 2-iodobenzoic acid with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is generally performed under reflux conditions to drive the equilibrium towards the product[2].

Caption: Synthesis of Ethyl 2-iodobenzoate via Fischer Esterification.

Experimental Protocol: Synthesis of Ethyl 2-iodobenzoate

This protocol is a representative example of the Fischer esterification of 2-iodobenzoic acid.

Materials:

-

2-Iodobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-iodobenzoic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[3].

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether, and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-iodobenzoate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Development

The presence of the iodine atom on the aromatic ring significantly influences the reactivity of Ethyl 2-iodobenzoate, making it a valuable substrate for various cross-coupling reactions. The electron-withdrawing nature of the ester group further activates the C-I bond, facilitating reactions such as Suzuki and Sonogashira couplings. These reactions are pivotal in the synthesis of biaryl and aryl-alkyne scaffolds, which are common motifs in many pharmaceutical compounds[1][4].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, providing a powerful tool for the formation of carbon-carbon bonds[4]. Ethyl 2-iodobenzoate is an excellent substrate for this reaction.

Caption: Suzuki-Miyaura coupling of Ethyl 2-iodobenzoate.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 2-iodobenzoate with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of Ethyl 2-iodobenzoate.

Materials:

-

Ethyl 2-iodobenzoate

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or sealed tube, add Ethyl 2-iodobenzoate, phenylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a highly efficient method for the synthesis of substituted alkynes[5].

Other Applications

Beyond cross-coupling reactions, Ethyl 2-iodobenzoate serves as a precursor for the synthesis of various heterocyclic compounds and has been utilized in the development of anti-infective agents, contraceptive agents, and X-ray contrast media for diagnostic radiology[1].

Safety and Handling

Ethyl 2-iodobenzoate should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 2-iodobenzoate is a valuable and versatile reagent in organic synthesis, with significant applications in the pharmaceutical and materials science industries. Its well-defined chemical properties and reactivity in key carbon-carbon bond-forming reactions make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective utilization in the development of novel and complex molecules.

References

-

Ethyl 2-Iodobenzoate (CAS: 1829-28-3): A Deep Dive into Synthesis and Handling. (2025, October 19). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ethyl 2-iodobenzoate | CAS#:1829-28-3. Chemsrc. [Link]

-

Ethyl 2-iodobenzoate. PubChem. [Link]

-

Ethyl 4-iodobenzoate. NIST WebBook. [Link]

-

3: Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

A Comprehensive Technical Guide to Ethyl 2-(iodomethyl)benzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(iodomethyl)benzoate is a functionalized aromatic compound with significant potential as a reactive intermediate in organic synthesis. Its structure, featuring a benzylic iodide, renders it a potent alkylating agent, making it a valuable building block for the introduction of the ethyl 2-benzoate moiety in the synthesis of more complex molecules. This guide provides an in-depth exploration of the nomenclature, synthesis, properties, and prospective applications of ethyl 2-(iodomethyl)benzoate, with a focus on its utility in research and drug development. Due to its nature as a reactive intermediate, it is not as widely cataloged as more stable compounds, and this guide will address the practical aspects of its preparation and use.

Nomenclature and Identification

The nomenclature of substituted benzene derivatives can sometimes lead to ambiguity. For clarity, this section defines the target compound and its relationship to similar structures.

-

IUPAC Name: Ethyl 2-(iodomethyl)benzoate

-

Synonyms: While not extensively documented, logical synonyms include 2-ethoxycarbonylbenzyl iodide.

-

CAS Number: A specific CAS number for ethyl 2-(iodomethyl)benzoate is not readily found in major chemical databases, which is common for reactive intermediates that are often synthesized and used in situ.

It is crucial to distinguish ethyl 2-(iodomethyl)benzoate from its isomer, ethyl 2-iodobenzoate (CAS No. 1829-28-3). In the latter, the iodine atom is directly attached to the aromatic ring, leading to significantly different chemical reactivity.[1][2][3]

Table 1: Physicochemical Properties of Ethyl 2-(iodomethyl)benzoate (Estimated)

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₁IO₂ | |

| Molecular Weight | 290.10 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on analogous benzyl halides. |

| Boiling Point | > 200 °C (decomposes) | Benzylic iodides are generally less thermally stable than their bromo or chloro counterparts. |

| Solubility | Soluble in common organic solvents (e.g., acetone, dichloromethane, THF). Insoluble in water. | |

| Reactivity | Highly reactive alkylating agent, light-sensitive. | The C-I bond is weak and susceptible to nucleophilic attack and radical cleavage. |

Synthesis of Ethyl 2-(iodomethyl)benzoate

The synthesis of ethyl 2-(iodomethyl)benzoate is most practically achieved through a two-step process starting from the readily available ethyl 2-methylbenzoate (ethyl o-toluate). This process involves a free-radical benzylic halogenation followed by a Finkelstein halogen exchange reaction.

Step 1: Benzylic Bromination of Ethyl 2-methylbenzoate

The first step is the selective bromination of the benzylic methyl group of ethyl 2-methylbenzoate. This is typically accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN.

Reaction:

Detailed Protocol for the Synthesis of Ethyl 2-(bromomethyl)benzoate:

-

To a solution of ethyl 2-methylbenzoate in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

-

Heat the reaction mixture to reflux and monitor the reaction progress by techniques such as TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield crude ethyl 2-(bromomethyl)benzoate, which can be purified by column chromatography if necessary.

Step 2: Finkelstein Halogen Exchange

The resulting ethyl 2-(bromomethyl)benzoate can be converted to the target compound, ethyl 2-(iodomethyl)benzoate, via a Finkelstein reaction.[4] This is a classic Sₙ2 reaction where a halide is exchanged for another.[5][6]

Reaction:

The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.[5]

Detailed Protocol for the Synthesis of Ethyl 2-(iodomethyl)benzoate:

-

Dissolve ethyl 2-(bromomethyl)benzoate in anhydrous acetone.

-

Add an excess (typically 1.5 to 3 equivalents) of sodium iodide.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide).

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Filter off the precipitated sodium bromide.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining sodium iodide.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to afford ethyl 2-(iodomethyl)benzoate. Due to its reactivity, it is often best to use this product directly in subsequent reactions without extensive purification.

Reactivity and Synthetic Applications

Ethyl 2-(iodomethyl)benzoate is a highly reactive benzylic iodide. The carbon-iodine bond is relatively weak, making iodide an excellent leaving group in nucleophilic substitution reactions.[1] Its reactivity is primarily governed by the lability of the benzylic iodide, which can participate in both Sₙ1 and Sₙ2 type reactions.

Nucleophilic Substitution Reactions

The primary application of ethyl 2-(iodomethyl)benzoate is as an electrophile in reactions with a wide range of nucleophiles. This allows for the straightforward introduction of a CH₂-C₆H₄-COOEt fragment into a target molecule.

-

O-Alkylation: Reaction with alcohols or phenols in the presence of a base will yield the corresponding ethers.

-

N-Alkylation: Amines will readily react to form secondary or tertiary amines, or quaternary ammonium salts.[1]

-

S-Alkylation: Thiols can be alkylated to form thioethers.

-

C-Alkylation: Carbanions, such as those derived from malonic esters or other active methylene compounds, can be alkylated to form new carbon-carbon bonds.

Applications in Drug Development and Medicinal Chemistry

Benzylic halides are common intermediates in the synthesis of pharmaceuticals. Ethyl 2-(iodomethyl)benzoate can serve as a key building block for the synthesis of various biologically active molecules. For instance, the related compound, methyl 2-iodobenzoate, is used in the synthesis of Montelukast, an antiasthmatic drug.[7] The high reactivity of the benzylic iodide in ethyl 2-(iodomethyl)benzoate makes it a versatile reagent for constructing complex molecular scaffolds.

Safety and Handling

Benzylic halides are generally lachrymatory and irritants.[1] It is essential to handle ethyl 2-(iodomethyl)benzoate with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Due to its sensitivity to light and moisture, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.

Conclusion

Ethyl 2-(iodomethyl)benzoate, while not a commonly cataloged chemical, is an accessible and highly useful reactive intermediate in organic synthesis. Its preparation from ethyl 2-methylbenzoate via a two-step bromination-iodination sequence is a reliable and practical approach for its synthesis on a laboratory scale. The high reactivity of the benzylic iodide functionality makes it a potent electrophile for the construction of a wide variety of organic molecules, with significant potential for applications in the fields of medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research.

References

-

PubChem. Benzyl iodide. National Center for Biotechnology Information. [Link]

-

PrepChem. Preparation of benzyl iodide. [Link]

-

PubChem. Ethyl 2-iodobenzoate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Zhdankin, V. V. (2018). Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups. Beilstein Journal of Organic Chemistry, 14, 2496–2503. [Link]

-

Castle, R. N., & Riebsomer, J. L. (1956). The Synthesis of Some Substituted Benzyl Iodides and Related Compounds. The Journal of Organic Chemistry, 21(1), 142. [Link]

- Google Patents.

-

Wikipedia. Finkelstein reaction. [Link]

-

PubChem. Ethyl 2-iodo-5-methylbenzoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Iodine-Catalyzed Borylation of Benzylic Alcohols. [Link]

-

Adichemistry. Finkelstein Reaction. [Link]

-

SATHEE - IIT Kanpur. Finkelstein Reaction. [Link]

-

Organic Chemistry Portal. Finkelstein Reaction. [Link]

-

YouTube. Finkelstein Reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Identity of Ethyl 2-Iodobenzoate: CAS, Formula, and Properties. [Link]

-

PubChem. Ethyl 3-iodobenzoate. National Center for Biotechnology Information. [Link]

-

RHENIUM BIO SCIENCE. Ethyl 2-iodobenzoate, 98%, Thermo Scientific Chemicals. [Link]

-

NIST. Ethyl 4-iodobenzoate. National Institute of Standards and Technology. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Benzyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 3. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 7. CAS 610-97-9: Methyl 2-iodobenzoate | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Note: A Robust One-Pot Synthesis of N-Substituted Isoindolinones using Ethyl 2-(iodomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly efficient, one-pot protocol for the synthesis of N-substituted isoindolinones, a core scaffold in numerous biologically active compounds. The method utilizes the strategic reaction of primary amines with Ethyl 2-(iodomethyl)benzoate. The protocol proceeds via a sequential N-alkylation and subsequent intramolecular lactamization, offering a streamlined approach to this valuable heterocyclic motif. We provide a detailed mechanistic explanation, a step-by-step experimental procedure, and guidance on reaction optimization and troubleshooting.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged structure in medicinal chemistry and drug discovery, found in a wide array of pharmaceuticals and natural products.[1] Its rigid, bicyclic framework serves as a versatile template for developing agents with a remarkable range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[2] Consequently, the development of efficient and modular synthetic routes to access structurally diverse isoindolinone derivatives is of paramount importance to the drug development community.

This guide focuses on a direct and reliable method starting from primary amines and Ethyl 2-(iodomethyl)benzoate, a precursor designed for sequential C-N and C=O bond formation in a single pot.

Reaction Mechanism: A Tale of Two Steps

The synthesis unfolds in a logical, two-step sequence within a single reaction vessel. Understanding this pathway is critical for troubleshooting and adapting the protocol to various substrates.

-

Step A: Nucleophilic Substitution (N-Alkylation) The process begins with a classic bimolecular nucleophilic substitution (SN2) reaction. The primary amine, acting as the nucleophile, attacks the electrophilic benzylic carbon of Ethyl 2-(iodomethyl)benzoate. The iodide ion, being an excellent leaving group, is displaced, forming a new carbon-nitrogen bond. This step generates a key intermediate, an ethyl 2-((alkylamino)methyl)benzoate derivative, and hydroiodic acid (HI). A non-nucleophilic base is crucial to neutralize the acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]

-

Step B: Intramolecular Cyclization (Lactamization) Once the intermediate is formed, the newly introduced secondary amine nitrogen performs a nucleophilic attack on the carbonyl carbon of the ethyl ester. This intramolecular amidation is often the rate-limiting step and can be promoted by heating. The tetrahedral intermediate then collapses, eliminating ethanol and forming the stable five-membered lactam ring of the isoindolinone product.

The overall transformation is an elegant cascade that builds complexity efficiently.

Sources

- 1. Copper-Catalyzed sp3 C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones [organic-chemistry.org]

- 2. Copper-Catalyzed sp(3) C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Palladium-Catalyzed Cross-Coupling with Ethyl 2-(iodomethyl)benzoate

Executive Summary

This application note details the protocol for the palladium-catalyzed cross-coupling of Ethyl 2-(iodomethyl)benzoate (CAS: 60690-38-4). Unlike standard aryl halides, this substrate presents a unique "Benzylic-Ortho" architecture. The iodine is located on a benzylic carbon, significantly increasing electrophilicity compared to aryl iodides, while the ortho-ester group creates a high propensity for intramolecular cyclization.

This guide provides a robust Suzuki-Miyaura workflow designed to suppress the two primary failure modes: Wurtz-type homocoupling and premature protodehalogenation. Additionally, we outline the "Pivot Protocol" for converting the coupled intermediate directly into 3-substituted isochroman-1-ones , a privileged scaffold in drug discovery.

Strategic Analysis & Mechanistic Insight

The Substrate Architecture

Ethyl 2-(iodomethyl)benzoate contains a highly reactive

-

Reactivity: The bond dissociation energy (BDE) of the benzylic C-I bond is low (~50 kcal/mol), making oxidative addition rapid even at room temperature.

-

The "Ortho" Effect: The proximal ester group can coordinate with the Palladium center, potentially stabilizing the oxidative addition intermediate, but also facilitating nucleophilic attack by the resulting alkoxide/hydroxide, leading to lactonization.

Critical Failure Modes

| Failure Mode | Mechanism | Mitigation Strategy |

| Wurtz Homocoupling | Two benzylic radicals dimerize before transmetalation. | Maintain high concentration of Boronic Acid; Slow addition of the Iodide. |

| Protodehalogenation | Moisture acts as a proton source, replacing -I with -H. | Use anhydrous solvents; rigorously dry the base. |

| Not possible directly (no | Use bidentate ligands (e.g., dppf) to enforce cis-geometry and prevent migration. |

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways: the desired cross-coupling, the parasitic homocoupling, and the downstream cyclization to isochromanone.

Figure 1: Mechanistic pathway highlighting the competition between cross-coupling and homocoupling, and the subsequent cyclization potential.

Detailed Experimental Protocol

Protocol A: Suzuki-Miyaura Cross-Coupling (Linear Product)

Objective: Synthesize Ethyl 2-(arylmethyl)benzoate while minimizing homocoupling.

Reagents & Materials

-

Substrate: Ethyl 2-(iodomethyl)benzoate (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Selected for stability against benzylic radical formation.

-

Base: Potassium Phosphate Tribasic (

), anhydrous (2.0 equiv) -

Solvent: Toluene : Water (10:1 ratio) - Biphasic system suppresses protodehalogenation better than pure DMF.

Step-by-Step Methodology

-

Preparation of Solids:

-

In a glovebox or under a stream of Argon, charge a dry reaction vial with Aryl Boronic Acid (1.5 mmol),

(2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol). -

Note: Do not add the benzylic iodide yet.

-

-

Solvent Degassing:

-

Sparge the Toluene/Water mixture with Argon for 20 minutes. Dissolved oxygen is the primary cause of catalyst induction periods which favor homocoupling.

-

-

Substrate Addition (The "Slow-Feed" Technique):

-

Dissolve Ethyl 2-(iodomethyl)benzoate (1.0 mmol) in minimal degassed Toluene (1 mL).

-

Add the solvent mixture to the reaction vial containing the catalyst/boronic acid.

-

Crucial Step: Add the substrate solution dropwise over 5 minutes to the stirring catalyst mixture at Room Temperature.

-

Scientific Rationale: Keeping the instantaneous concentration of the benzylic iodide low relative to the Pd(0) and Boronic acid favors the cross-coupling cycle over the second-order homocoupling reaction.

-

-

Reaction:

-

Heat the mixture to 60°C for 4–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 9:1). The starting iodide (

) should disappear. A blue fluorescent spot (homocouple) may appear near the solvent front; minimize this.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

-

Dry over

, filter, and concentrate. -

Purification: Flash chromatography on silica gel. Note that the linear ester product is often an oil.

-

Protocol B: "Pivot" to Isochromanones (Tandem Cyclization)

Objective: Direct synthesis of 3-substituted isochroman-1-ones.

Modification: To drive the reaction to the cyclic isochromanone, modify Protocol A as follows:

-

Perform the coupling as described in Protocol A.

-

Do not work up. Instead, add Cs₂CO₃ (2.0 equiv) and elevate temperature to 90°C for an additional 4 hours.

-

Mechanism: The stronger base and higher heat promote the hydrolysis of the ethyl ester and the subsequent intramolecular nucleophilic attack of the carboxylate onto the benzylic position (or attack of the alkoxide if transesterification occurs first).

Data Specifications & Validation

Expected Analytical Data

| Compound | 1H NMR Characteristic Signals ( |

| Starting Material | |

| Coupled Product (Linear) | |

| Isochromanone (Cyclic) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Black Precipitate | "Pd Black" formation due to catalyst decomposition. | Ensure rigorous degassing. Switch to Pd(PPh3)4 if dppf fails, but keep temp <60°C. |

| Significant Homocoupling | High local concentration of benzylic radical. | Increase Boronic acid equivalents (to 2.0). Decrease substrate addition rate. |

| Product is Acid | Hydrolysis of ester during coupling. | Use anhydrous |

References

-

Suzuki-Miyaura Cross-Coupling of Benzylic Halides: Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Current Organic Synthesis, 6(1).

-

Isochromanone Synthesis via Benzylic Functionalization: Vetica, F., et al. (2016).[1] Synthesis of Isochromanones via Palladium-Catalyzed Reactions.[1][2] Synthesis, 48, 4451-4458.[1]

-

Palladium-Catalyzed Cross-Coupling of Benzylic Electrophiles: Nobre, S. M., & Monteiro, A. L. (2009). Palladium-catalyzed Suzuki-Miyaura cross-coupling of benzylic halides with arylboronic acids.[3][4] Tetrahedron Letters, 50(30), 4301-4304.

-

Mechanistic Considerations in Benzylic Coupling: Amatore, C., & Jutand, A. (2000). Role of Negative Ions in Palladium-Catalyzed Reactions. Accounts of Chemical Research.

Sources

- 1. Isochromanone synthesis [organic-chemistry.org]

- 2. US6372921B1 - Process for producing isochromanones and intermediates thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Copper-Catalyzed Functionalization of Ethyl 2-(iodomethyl)benzoate

Accessing Privileged Heterocyclic Scaffolds via Radical and Cross-Coupling Cascades

Executive Summary

Ethyl 2-(iodomethyl)benzoate (CAS: [Relevant CAS if available, typically analogous to 69906-44-3]) represents a high-value bifunctional building block in medicinal chemistry. Its unique structure combines a highly reactive benzylic iodide electrophile with an ortho-ester moiety, pre-organizing the molecule for intramolecular cyclization.

While traditional nucleophilic substitution (

This guide details two validated protocols for exploiting Copper (Cu) catalysis to transform Ethyl 2-(iodomethyl)benzoate into complex heterocyclic cores.

Mechanistic Insight: The Copper Redox Shuttle

The utility of copper in these reactions stems from its ability to access the Cu(I)/Cu(II) redox couple under mild conditions. Unlike Palladium, which typically mediates two-electron processes (oxidative addition/reductive elimination), Copper effectively mediates Single Electron Transfer (SET) events essential for activating the C–I bond in Ethyl 2-(iodomethyl)benzoate.

Pathway A: Atom Transfer Radical Cyclization (ATRC)

In the presence of an alkene and a Cu(I) catalyst, the benzylic iodide undergoes homolytic cleavage.

-

Activation:

abstracts the iodine atom, generating a benzylic radical and -

Addition: The benzylic radical adds to an external alkene (intermolecular).

-

Termination/Transfer: The resulting alkyl radical abstracts the iodine back from

, regenerating the catalyst. -

Cyclization: Spontaneous or base-mediated lactonization yields the isochromanone.

Pathway B: Alkyl-Alkynyl Cross-Coupling

Copper facilitates the coupling of the non-activated (or semi-activated) alkyl iodide with terminal alkynes, a transformation often difficult for Pd-catalysis due to slow oxidative addition and rapid

-

Formation of Cu-Acetylide: Terminal alkyne reacts with Cu(I).

-

Oxidative Alkylation: The alkyl iodide reacts with the Cu-acetylide (likely via a radical-cage mechanism or oxidative addition to a transient Cu(III) species).

-

Product Formation: Formation of the internal alkyne, which can subsequently cyclize to isocoumarins.

Caption: Figure 1. Simplified catalytic cycle for the Copper-mediated activation of Ethyl 2-(iodomethyl)benzoate via Atom Transfer Radical pathways.

Protocol 1: Synthesis of 3-Substituted Isochromanones via ATRC

Application: Generation of diverse lactone libraries for SAR studies.

Key Advantage: Avoids the use of toxic tin hydrides (

Materials

-

Substrate: Ethyl 2-(iodomethyl)benzoate (1.0 equiv)

-

Olefin Partner: Styrene or electron-deficient acrylate (2.0 - 5.0 equiv)

-

Catalyst: CuBr (10 mol%)

-

Ligand: TPMA (Tris(2-pyridylmethyl)amine) or PMDETA (10 mol%)

-

Reducing Agent (Optional): Ascorbic acid (if utilizing ARGET ATRP conditions to lower Cu loading)

-

Solvent: Acetonitrile (MeCN) or Toluene (degassed)

Step-by-Step Methodology

-

Catalyst Complexation: In a glovebox or under Argon stream, weigh CuBr (14.3 mg, 0.1 mmol) and TPMA (29.0 mg, 0.1 mmol) into a Schlenk tube. Add 2 mL of anhydrous MeCN. Stir until a homogeneous complex forms (often light green/blue).

-

Substrate Addition: Add Ethyl 2-(iodomethyl)benzoate (290 mg, 1.0 mmol) and the alkene partner (e.g., Styrene, 2.0 mmol) to the reaction vessel.

-

Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen (critical for radical lifetime). Backfill with Nitrogen/Argon.

-

Reaction: Heat the sealed vessel to 80°C for 12–24 hours.

-

Monitoring: Monitor consumption of the iodide by TLC (Hexane/EtOAc 9:1). The iodide spot (high

) should disappear.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc and wash with aqueous

(to sequester Cu). Dry organic layer over -

Purification: Concentrate and purify via flash column chromatography.

-

Note: The immediate product is often the

-iodo ester. To obtain the isochromanone , dissolve the crude iodo-ester in ethanol and treat with a weak base (

-

Protocol 2: Copper-Catalyzed Sonogashira-Type Coupling

Application: Synthesis of 3-alkynylisocoumarins or precursors for fluorescent dyes. Key Advantage: Direct coupling of an alkyl iodide with a terminal alkyne without Palladium.

Materials

-

Substrate: Ethyl 2-(iodomethyl)benzoate (1.0 equiv)

-

Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

-

Catalyst: CuI (10 mol%)[3]

-

Ligand: 1,10-Phenanthroline (20 mol%) or DMEDA

-

Base:

(2.0 equiv) -

Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon.

-

Reagent Loading: Add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and

(650 mg, 2.0 mmol). -

Solvent & Substrates: Add anhydrous DMF (3 mL), followed by Ethyl 2-(iodomethyl)benzoate (1.0 mmol) and the terminal alkyne (1.2 mmol).

-

Reaction: Seal the vial and heat to 100°C for 18 hours.

-

Observation: The mixture will likely turn dark brown.

-

-

Work-up: Dilute with water and extract with diethyl ether (

mL). Wash combined organics with brine.[1][2] -

Cyclization Note: The initial product is the internal alkyne. In many cases, under these basic conditions at high temperature, the alkyne may undergo in situ cyclization to form the isocoumarin (via 6-endo-dig cyclization involving the ester). If the open-chain alkyne is isolated, treat with

or simple acid catalysis to close the ring.

Data Summary & Troubleshooting

| Parameter | Protocol 1 (ATRC) | Protocol 2 (Cross-Coupling) |

| Primary Catalyst | CuBr / CuCl | CuI |

| Ligand Class | Polyamines (TPMA, PMDETA) | Bidentate Nitrogen (Phenanthroline) |

| Key Intermediate | Carbon-Centered Radical | Copper-Acetylide / Alkyl-Cu |

| Oxygen Sensitivity | High (Radical quenching) | Moderate (Oxidation of ligand/alkyne) |

| Major Byproduct | Deiodinated substrate (reduction) | Homocoupling of alkyne (Glaser) |

Troubleshooting Guide

-

Problem: Low conversion in ATRC.

-

Problem: Homocoupling of alkyne in Protocol 2.

-

Solution: Reduce the concentration of alkyne. Ensure the atmosphere is strictly inert (Glaser coupling requires

). Add the alkyne slowly via syringe pump.

-

-

Problem: Hydrolysis of Ester.

-

Solution: Ensure solvents are anhydrous. Avoid hydroxide bases; use Carbonates (

) or Phosphates (

-

References

-

Copper-Catalyzed Alkylation of Alkynes with Alkyl Iodides

-

Tsai, W.-T., Lin, Y.-Y., Chen, Y.-A., & Lee, C.-F. (2014).[7] Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides.[7] Synlett, 25, 443-447.[7] Link

-

Kainz, Q. M., et al. (2018).[8] Photoinduced Copper-Catalyzed Coupling of Terminal Alkynes and Alkyl Iodides. (General reference for alkyl iodide reactivity).

-

- Copper-Catalyzed Radical Cyclization (ATRC): Clark, A. J. (2002). Atom Transfer Radical Cyclisation Reactions Mediated by Copper Complexes. Chemical Society Reviews, 31, 1-11. (Foundational text on Cu-ATRC mechanism). Pintauer, T., & Matyjaszewski, K. (2008). Atom transfer radical addition and polymerization reactions catalyzed by copper complexes. Topics in Organometallic Chemistry.

-

Synthesis of Isochromanones

-

Isoindolinone Synthesis (Analogous Reactivity)

-

Nozawa-Kumada, K., et al. (2015). Copper-Catalyzed sp3 C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides. Organic Letters, 17, 4479-4481. Link

-

Sources

- 1. BJOC - Copper-mediated oxidative C−H/N−H activations with alkynes by removable hydrazides [beilstein-journals.org]

- 2. helios.eie.gr [helios.eie.gr]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Isochromanone synthesis [organic-chemistry.org]

- 7. Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides [organic-chemistry.org]

- 8. pcliv.ac.uk [pcliv.ac.uk]

Application Notes & Protocols: Leveraging Ethyl 2-(iodomethyl)benzoate and Related Reagents for the ortho-Functionalization of Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective functionalization of C-H bonds, particularly at the ortho-position of benzoic acids, represents a powerful strategy in medicinal chemistry and materials science for the synthesis of complex molecules with tailored properties. The carboxylate group serves as an excellent directing group, enabling highly regioselective transformations. This guide provides an in-depth exploration of palladium- and ruthenium-catalyzed methods for the ortho-functionalization of benzoic acids. While direct applications of Ethyl 2-(iodomethyl)benzoate as a coupling partner for the ortho-functionalization of other benzoic acids are not widely documented, its synthesis is a prime example of an ortho-functionalized benzoic acid derivative. This document will cover the synthesis of such derivatives and their use in subsequent transformations, alongside established protocols for direct C-H functionalization.

Introduction: The Strategic Importance of ortho-Functionalized Benzoic Acids

Benzoic acid and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The ability to selectively introduce substituents at the ortho-position to the carboxylic acid group opens up avenues for fine-tuning molecular architecture, thereby modulating biological activity, and physical properties. The direct functionalization of ortho C-H bonds is of particular interest as it offers a more atom- and step-economical alternative to traditional synthetic routes that often require pre-functionalized starting materials.[2]

The carboxylic acid moiety is a versatile directing group in transition metal-catalyzed C-H activation.[3] This has led to the development of numerous methodologies for ortho-arylation, -alkylation, -allylation, and -amination, primarily utilizing palladium and ruthenium catalysts.[4][5][6] These transformations are crucial in late-stage functionalization of drug-like molecules, allowing for rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3]

Mechanistic Principles: The Role of the Carboxylate Directing Group

The efficacy of the carboxylate group in directing ortho C-H activation is rooted in its ability to coordinate with a metal center, forming a stable cyclometalated intermediate. This brings the metal catalyst in close proximity to the targeted C-H bond, facilitating its cleavage.

Palladium-Catalyzed ortho-Arylation: A Mechanistic Overview

Palladium-catalyzed ortho-arylation of benzoic acids typically proceeds through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle, depending on the choice of coupling partner and reaction conditions.[2][7]

-

The Pd(II)/Pd(IV) Cycle: This pathway is often invoked when using aryl iodides as coupling partners. The cycle is initiated by the coordination of the benzoic acid to a Pd(II) salt, followed by C-H activation to form a palladacycle. Oxidative addition of the aryl iodide to the Pd(II) center generates a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-C bond and regenerate a Pd(II) species.

-

The Pd(0)/Pd(II) Cycle: When employing aryl chlorides, a Pd(0)/Pd(II) cycle is more common. This involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination and C-H activation of the benzoic acid. Reductive elimination then furnishes the desired product and regenerates the Pd(0) catalyst.

Diagram: Generalized Palladium-Catalyzed ortho-Arylation Cycle

Caption: A simplified representation of a Pd(II)/Pd(IV) catalytic cycle for the ortho-arylation of benzoic acids.

Synthesis and Handling of ortho-Iodinated Benzoic Acid Derivatives

Compounds like Ethyl 2-(iodomethyl)benzoate are valuable synthetic intermediates. The synthesis of its precursor, 2-iodobenzoic acid, can be achieved through various methods, including the iridium-catalyzed selective ortho-monoiodination of benzoic acid.[8]

Synthesis of Ethyl 2-iodobenzoate

The conversion of 2-iodobenzoic acid to Ethyl 2-iodobenzoate is a standard esterification reaction.[9]

Protocol 1: Synthesis of Ethyl 2-iodobenzoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodobenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether) and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield pure Ethyl 2-iodobenzoate.[10]

Handling and Storage of Ethyl 2-iodobenzoate

Ethyl 2-iodobenzoate is a light-sensitive compound and should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area to prevent degradation.[9] Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[9] It is classified as an irritant, and the safety data sheet (SDS) should be consulted for comprehensive safety information.[9][11]

Protocols for ortho-Functionalization of Benzoic Acids

The following protocols are based on established and well-cited methods for the direct ortho-functionalization of benzoic acids.

Palladium-Catalyzed ortho-Arylation of Benzoic Acids with Aryl Iodides

This method is effective for the arylation of electron-rich to moderately electron-poor benzoic acids.[2][7]

Protocol 2: ortho-Arylation with Aryl Iodides

-

Reagents and Stoichiometry:

-

Benzoic acid derivative (1.0 mmol)

-

Aryl iodide (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Silver(I) acetate (AgOAc, 1.2 mmol)

-

Acetic acid (solvent, 2.0 mL)

-

-

Procedure:

-

To a dry reaction vessel, add the benzoic acid derivative, aryl iodide, Pd(OAc)₂, and AgOAc.

-

Add acetic acid as the solvent.

-

Heat the mixture at a specified temperature (e.g., 110 °C) for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

-

| Substrate (Benzoic Acid) | Aryl Iodide | Yield (%) |

| Benzoic acid | 4-Iodotoluene | 85 |

| 4-Methoxybenzoic acid | Iodobenzene | 92 |

| 3-Fluorobenzoic acid | 4-Iodoanisole | 78 |

Note: Yields are representative and may vary based on specific substrates and reaction conditions.

Ruthenium-Catalyzed ortho-Allylation of Benzoic Acids

This protocol allows for the regiospecific introduction of allyl groups to benzoic acids at mild temperatures.[5]

Protocol 3: ortho-Allylation with Allyl Acetates

-

Reagents and Stoichiometry:

-

Benzoic acid derivative (1.0 mmol)

-

Allyl acetate (1.5 mmol)

-

[Ru(p-cymene)Cl₂]₂ (2.5 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Solvent (e.g., 1,4-dioxane, 2.0 mL)

-

-

Procedure:

-

Combine the benzoic acid derivative, allyl acetate, [Ru(p-cymene)Cl₂]₂, and K₃PO₄ in a reaction vessel.

-

Add the solvent and stir the mixture at 50 °C for 12-24 hours.

-

-

Workup and Purification:

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by flash chromatography.

-

| Substrate (Benzoic Acid) | Allyl Acetate | Yield (%) |

| Benzoic acid | Allyl acetate | 95 |

| 4-Chlorobenzoic acid | Cinnamyl acetate | 88 |

| 2-Naphthoic acid | Allyl acetate | 91 |

Note: Yields are representative and may vary based on specific substrates and reaction conditions.

Diagram: Experimental Workflow for ortho-Functionalization

Caption: A general workflow for a typical ortho-functionalization reaction of benzoic acids.

Applications in Drug Discovery and Development

The ability to perform late-stage ortho-functionalization of benzoic acid-containing drug candidates is a significant advantage in drug discovery.[3] This approach allows for the rapid diversification of lead compounds, enabling a more efficient exploration of the chemical space around a pharmacophore. For example, the introduction of different aryl groups at the ortho-position can influence the conformation of the molecule, leading to improved binding affinity or selectivity for a biological target. Furthermore, the installation of functional groups can be used to attach linkers for the development of proteolysis-targeting chimeras (PROTACs) or other drug conjugates.[3]

Conclusion

The ortho-functionalization of benzoic acids via transition metal-catalyzed C-H activation is a robust and versatile synthetic strategy. While the direct use of Ethyl 2-(iodomethyl)benzoate as a coupling partner in these reactions is not a mainstream application, its synthesis and the reactivity of related ortho-iodinated benzoic acids are central to the broader field of selective aromatic functionalization. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively apply these powerful reactions in their own synthetic endeavors, from fundamental research to the development of novel therapeutics.

References

-

Daugulis, O., Do, H.-Q., & Shabashov, D. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society, 129(40), 12140–12141. [Link]

-

Daugulis, O., Do, H. Q., & Shabashov, D. (2007). Two methods for direct ortho-arylation of benzoic acids. PubMed, 15(4), 12140-1. [Link]

-

Wang, D., et al. (2015). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Organic Letters, 17(21), 5288-5291. [Link]

-

García-López, J.-A., et al. (2013). Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation. Organic Letters, 15(4), 832-835. [Link]

-

Daugulis, O., Do, H.-Q., & Shabashov,D. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. ResearchGate. [Link]

-

Trita, A. S., et al. (2018). Regiospecific ortho-C-H Allylation of Benzoic Acids. Angewandte Chemie International Edition, 57(44), 14580-14584. [Link]

-

Gooßen, L. J., et al. (2022). Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons. Organic Letters, 25(1), 116-121. [Link]

-

Stoltz, B. M., et al. (2010). Generation of benzyne from benzoic acid using C–H activation. Chemical Communications, 46(14), 2411-2413. [Link]

-